tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
Description
The compound tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate (CAS: 859659-39-5) is a synthetic benzofuran derivative featuring a fused chromenyl (coumarin-like) substituent. Its structure comprises a benzofuran core with a 2-methyl-2H-chromen-3-yl group attached via a methylidene linkage at the 2-position, a ketone at the 3-position, and a tert-butyl acetate ester at the 6-position .
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H24O6/c1-15-17(11-16-7-5-6-8-20(16)29-15)12-22-24(27)19-10-9-18(13-21(19)30-22)28-14-23(26)31-25(2,3)4/h5-13,15H,14H2,1-4H3/b22-12- |
InChI Key |
RSMASOBWORWVIP-UUYOSTAYSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Hydroxybenzaldehyde Derivatives
The benzofuran scaffold is constructed via acid-catalyzed cyclization of 2-hydroxybenzaldehyde derivatives. Patent describes a method where 2-hydroxybenzaldehyde reacts with α-halocarboxylic acids (e.g., 2-bromohexanoic acid) in the presence of a base (K₂CO₃) and a polar aprotic solvent (toluene or dichloroethane). The reaction proceeds through nucleophilic substitution followed by intramolecular esterification to yield the benzofuran-3(2H)-one core.
Key Conditions :
Radical-Mediated Cyclization
Recent advances in radical chemistry (Source) propose using heteroatom anions as single-electron donors (SEDs) to initiate cyclization. For example, treating 2-iodophenyl allenyl ethers with Na₂S₂O₄ in DMF generates benzofurans via a radical cascade. While this method is efficient for 3-substituted benzofurans, stereochemical control for the Z-configured double bond remains challenging.
Installation of the tert-Butyl Oxyacetate Side Chain
Alkylation of the Phenolic Oxygen
The phenolic oxygen at position 6 of the benzofuran is alkylated with tert-butyl bromoacetate. Source demonstrates analogous reactions using K₂CO₃ in DMF, achieving >90% conversion. The reaction is typically conducted at 60°C for 12 hours.
Procedure :
-
Dissolve Intermediate A (1.0 equiv) in DMF.
-
Add K₂CO₃ (3.0 equiv) and tert-butyl bromoacetate (1.2 equiv).
-
Stir at 60°C for 12 hours.
-
Purify via silica gel chromatography (hexane/EtOAc = 4:1).
Esterification via Mitsunobu Reaction
For enhanced regioselectivity, the Mitsunobu reaction (using DIAD and PPh₃) couples the phenol with tert-butyl hydroxyacetate. This method avoids base-induced side reactions but requires stoichiometric reagents, increasing costs.
Critical Analysis of Synthetic Routes
Mechanistic Considerations
Stereochemical Control in Claisen-Schmidt Condensation
The Z-configuration arises from kinetic control , where the bulky chromene-3-yl group favors the less sterically hindered transition state. Deuterium-labeling experiments (Source) confirm that water addition modulates the reaction pathway, preventing retro-aldolization.
Role of Solvent in Cyclization
Polar aprotic solvents (e.g., DMF) stabilize the enolate intermediate during cyclization, while toluene enhances the electrophilicity of the acyl chloride (Source).
Scalability and Industrial Relevance
Gram-scale synthesis (Source) of analogous benzofurans achieves 80% yield with minimal optimization, suggesting feasibility for industrial production. However, the cost of tert-butyl bromoacetate and chromene-3-carbaldehyde remains a bottleneck .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The chromene and benzofuran moieties can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the ester and aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells through the generation of ROS.
Comparison with Similar Compounds
Lipophilicity and Solubility
- The target compound exhibits moderate lipophilicity (XLogP3 ~4.2), comparable to its thiophene-substituted analogs (XLogP3 4.6–4.8) . However, the benzo[d][1,3]dioxol-5-yl analog shows reduced lipophilicity (XLogP3 3.5) due to polar oxygen atoms, enhancing aqueous solubility .
- The 4-tert-butylphenyl analog (XLogP3 5.1) is highly hydrophobic, likely limiting bioavailability .
Electronic and Steric Effects
Structure-Activity Relationship (SAR) Insights
- Substitution at the methylidene position directly influences bioactivity. For example:
- Chromenyl derivatives may mimic natural coumarins, offering anticoagulant or anti-inflammatory properties .
- Thiophene analogs could exhibit improved metabolic stability compared to oxygen-containing heterocycles .
- Bulky substituents (e.g., tert-butylphenyl) may reduce off-target interactions but increase steric hindrance .
Computational Similarity Analysis
Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints), the target compound shows:
- High similarity (~0.85) to thiophene-substituted analogs due to shared benzofuran and ester motifs .
- Moderate similarity (~0.65) to benzo[d][1,3]dioxol-5-yl derivatives, reflecting differences in electronic profiles .
- Low similarity (~0.45) to 4-tert-butylphenyl analogs, highlighting the impact of steric bulk .
Biological Activity
Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antioxidant, anti-inflammatory, and anticancer effects, supported by research findings and case studies.
Chemical Structure
The compound is characterized by a complex molecular structure that includes a chromene moiety and a benzofuran derivative. Its structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of benzofuran have shown potent inhibition of lipid peroxidation, a key factor in oxidative stress-related diseases. In vitro studies have demonstrated that these compounds can effectively reduce oxidative damage in cellular models by scavenging free radicals and inhibiting lipid oxidation processes .
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) in experimental models. This suggests a mechanism through which the compound may exert protective effects against inflammation-related conditions .
Anticancer Properties
A significant area of interest is the anticancer activity of this compound. Studies involving related chromene derivatives have reported their ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and inhibition of cell proliferation . The structural features of the compound contribute to its interaction with cellular targets involved in tumor growth and metastasis.
Case Study: Anticancer Activity
In a study evaluating the effects of similar chromene compounds on breast cancer cell lines (MCF-7), it was found that these compounds significantly inhibited cell viability at concentrations as low as 10 µM. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. Modifications to the chromene and benzofuran components can enhance potency and selectivity against specific biological targets. For example, substituents on the benzofuran ring have been shown to influence both antioxidant and anticancer activities .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis yield of tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate?
- Methodological Answer : Synthesis optimization requires multi-step reactions with precise control of reaction conditions. For example:
- Step 1 : Formation of the benzofuran core via cyclization of phenolic precursors and aldehydes under acidic conditions (e.g., acetic anhydride) .
- Step 2 : Introduction of the chromene-methylidene group via Knoevenagel condensation, using catalysts like triethylamine to enhance stereoselectivity .
- Step 3 : Esterification with tert-butyl bromoacetate under basic conditions (e.g., NaH in THF) .
- Critical Factors : Solvent choice (e.g., 1,4-dioxane for solubility), temperature (60–80°C for cyclization), and purification via column chromatography or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structure and stereochemistry of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm stereochemistry (Z-configuration) and substitution patterns (e.g., chromene-methylidene proton at δ 7.2–7.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., ester C=O at ~1740 cm⁻¹, conjugated ketone at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 452.16) and fragmentation patterns .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and intermolecular interactions .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methyl, tert-butyl) influence the compound's reactivity in catalytic reactions?
- Methodological Answer :
- Steric Effects : The tert-butyl group reduces nucleophilic attack on the ester carbonyl, enhancing stability during storage .
- Electronic Effects : Electron-donating groups (e.g., methoxy on chromene) increase electron density on the benzofuran ring, facilitating electrophilic substitutions .
- Experimental Validation : Compare reaction rates of derivatives using Hammett plots or DFT calculations to quantify substituent effects .
Q. What mechanistic insights explain the compound's potential bioactivity (e.g., enzyme inhibition)?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the chromene-benzofuran scaffold's π-π stacking .
- Enzyme Assays : Measure IC50 values via fluorescence-based assays (e.g., COX-2 inhibition) .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing tert-butyl with methyl) to identify critical pharmacophores .
Q. How can computational methods predict the compound's photophysical properties (e.g., fluorescence)?
- Methodological Answer :
- TD-DFT Calculations : Simulate UV-Vis absorption spectra (e.g., λmax ~320 nm for benzofuran-chromene conjugation) .
- Solvatochromism Studies : Correlate solvent polarity with emission shifts to assess intramolecular charge transfer .
Data Contradiction Analysis
Q. What strategies resolve contradictions in reported reaction yields across studies?
- Methodological Answer :
- Factor Identification : Compare solvent purity (e.g., anhydrous THF vs. technical grade), catalyst loading (e.g., 5% vs. 10% triethylamine), and reaction times .
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature × solvent) and optimize conditions .
- Case Study : A 2025 study achieved 78% yield using freshly distilled 1,4-dioxane, versus 52% with aged solvent due to peroxide formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
